1-(3-Isopropyl-4-methoxyphenyl)propan-2-one
CAS No.:
Cat. No.: VC15975459
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O2 |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C13H18O2/c1-9(2)12-8-11(7-10(3)14)5-6-13(12)15-4/h5-6,8-9H,7H2,1-4H3 |
| Standard InChI Key | WJOPNGFGZROXGO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)CC(=O)C)OC |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one, reflecting its methoxy group at the para position, isopropyl substituent at the meta position, and ketone functional group at the propan-2-one moiety. Its molecular formula, C₁₃H₁₈O₂, corresponds to a molecular weight of 206.28 g/mol, as calculated from isotopic composition.
Table 1: Key Identifiers of 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one | |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| SMILES | CC(C)C1=C(C=CC(=C1)CC(=O)C)OC | |
| InChIKey | WJOPNGFGZROXGO-UHFFFAOYSA-N | |
| PubChem CID | 73554625 |
Structural Features
The compound’s structure comprises a phenyl ring substituted with a methoxy group (-OCH₃) at position 4 and an isopropyl group (-CH(CH₃)₂) at position 3. The propan-2-one moiety (-CO-CH₂-) is attached to the aromatic ring, creating a conjugated system that influences its reactivity and spectroscopic behavior . The isopropyl and methoxy groups introduce steric hindrance and electron-donating effects, respectively, which may modulate its chemical stability and interactions .
Synthesis Methods
Hypothetical Synthesis Pathways
While no explicit synthesis protocol for 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one is documented, analogous β-aryl ketone syntheses suggest viable routes :
Optimization Considerations
-
Catalyst Selection: Pd(II) catalysts, as demonstrated in the synthesis of 3-(4-Methoxyphenyl)-1-p-tolylpropan-1-one, enhance yield and selectivity .
-
Solvent Systems: Toluene and ethyl acetate/hexane mixtures are effective for azeotropic water removal and chromatographic purification, respectively .
-
Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR signals for the compound include:
-
δ 1.2–1.4 ppm (doublet): Methyl protons of the isopropyl group.
-
δ 3.8 ppm (singlet): Methoxy (-OCH₃) protons.
-
δ 2.1–2.3 ppm (singlet): Methyl ketone protons.
In ¹³C NMR, key resonances would appear at:
-
δ 207–210 ppm: Carbonyl carbon.
-
δ 55–60 ppm: Methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show:
-
~1680 cm⁻¹: Strong absorption for the carbonyl (C=O) stretch.
-
~1250 cm⁻¹: C-O stretching of the methoxy group.
-
~2960 cm⁻¹: C-H stretching vibrations from the isopropyl and methyl groups.
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals | Functional Group |
|---|---|---|
| ¹H NMR | δ 2.1 (s, 3H), δ 3.8 (s, 3H) | Ketone, Methoxy |
| ¹³C NMR | δ 208 ppm, δ 56 ppm | Carbonyl, Methoxy |
| IR | 1680 cm⁻¹, 1250 cm⁻¹ | C=O, C-O |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume